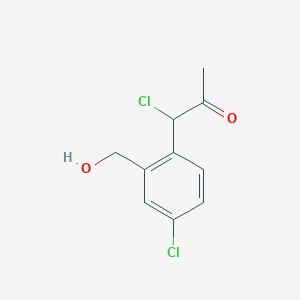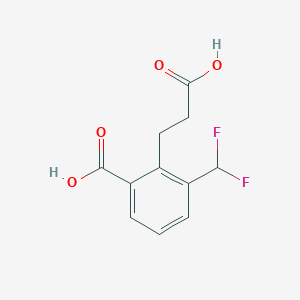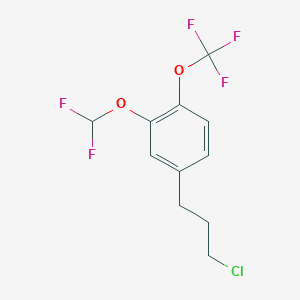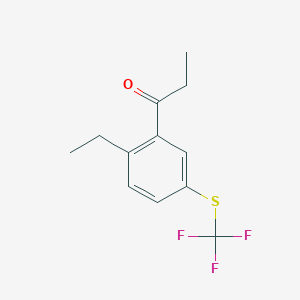![molecular formula C10H13N5O2S B14046542 Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with an ethyl carbamate group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance yield, reduce reaction times, and improve environmental safety . This method involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile under microwave irradiation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an A2A adenosine receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and reduce neuroinflammation . The compound’s structure allows it to interact with various enzymes and receptors, influencing multiple biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds are known for their topoisomerase I inhibitory activity and potential anticancer properties.
3,5-Diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives: These derivatives have shown significant cytotoxic activity against cancer cell lines.
Uniqueness
Ethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as an A2A adenosine receptor antagonist distinguishes it from other similar compounds, making it a valuable candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C10H13N5O2S |
|---|---|
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
ethyl N-[5-(dimethylamino)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H13N5O2S/c1-4-17-10(16)14-9-12-6-5-11-8(15(2)3)13-7(6)18-9/h5H,4H2,1-3H3,(H,12,14,16) |
InChI-Schlüssel |
FKZUMAMNRPWLKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC2=CN=C(N=C2S1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


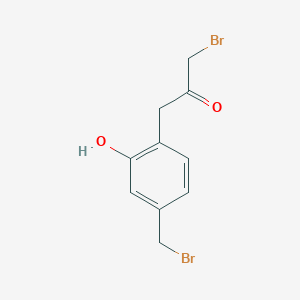
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
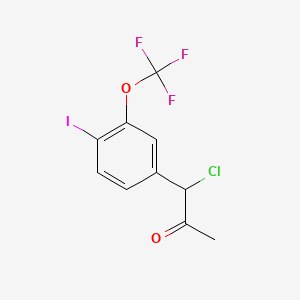
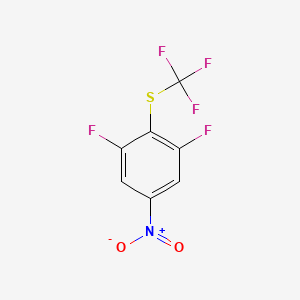

![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
